molecular formula C13H15ClN2O2 B3424715 Metomidate hydrochloride CAS No. 36557-22-9

Metomidate hydrochloride

Cat. No. B3424715
CAS RN: 36557-22-9
M. Wt: 266.72 g/mol
InChI Key: NZEDTZKNEKPBGR-UHFFFAOYSA-N
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Description

Metomidate hydrochloride is a non-barbiturate imidazole . It was discovered by Janssen Pharmaceutica in 1965 . It is sold under the names Hypnodil and Nokemyl as a sedative-hypnotic drug used in Europe to treat humans and for veterinary purposes . It may also be used with positron emission tomography (PET) to detect tumors of adrenocortical origin .


Molecular Structure Analysis

The molecular formula of Metomidate hydrochloride is C13H14N2O2 · HCl . Its molecular weight is 266.72 . The formal name is 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, methyl ester, monohydrochloride .


Physical And Chemical Properties Analysis

Metomidate hydrochloride has a molecular weight of 266.72 . It is provided in a neat format . The storage temperature is +5°C or 2-8°C .

Mechanism of Action

Metomidate hydrochloride reduces plasma cortisol and glucose concentrations and increases fish pigmentation, presumably because of increased production of melanocyte-stimulating hormone on the same primary protein as adrenocorticotropic hormone (ACTH) . It is also known to interrupt cortisol synthesis in mammals by suppressing the enzyme 11-beta-hydroxylase, which is necessary for cortisol production .

Safety and Hazards

Metomidate hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . In case of exposure, it is recommended to move the victim into fresh air, wash off with soap and plenty of water, rinse opened eye for several minutes under running water, and consult a doctor . It is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

properties

IUPAC Name

methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEDTZKNEKPBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045707
Record name Metomidate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metomidate hydrochloride

CAS RN

36557-22-9, 2852-42-8, 35944-74-2
Record name 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36557-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypnodil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metomidate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168403
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Record name Metomidate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metomidate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METOMIDATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKV88232PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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